N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide
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Overview
Description
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is an organic compound featuring a tetrazole ring, a phenyl group, and a but-2-ynamide moiety. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry due to their unique structural properties .
Scientific Research Applications
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antitumor properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its bioisosteric properties with carboxylic acids.
Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
While the specific mechanism of action for “N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide” is not available, tetrazoles and their derivatives have been found to have significant biological activity. For instance, some tetrazole derivatives have been found to exhibit significant antibacterial activity .
Safety and Hazards
Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .
Future Directions
Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways . Therefore, the development of new synthesis methods and the exploration of their biological activities could be a promising direction for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl and but-2-ynamide groups. One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions . Another approach involves the use of microwave-assisted reactions with primary alcohols or aldehydes in the presence of molecular iodine and ammonia to form nitrile intermediates, which then undergo cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often employ eco-friendly approaches such as using water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the but-2-ynamide group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole oxides, while substitution reactions on the phenyl group can introduce various functional groups .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dihydroxybenzothioyl)-1H-tetrazole
- 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-one
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-ynamide is unique due to its combination of a tetrazole ring with a but-2-ynamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-2-3-11(17)13-9-4-6-10(7-5-9)16-8-12-14-15-16/h4-8H,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLAIYIDDWWXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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